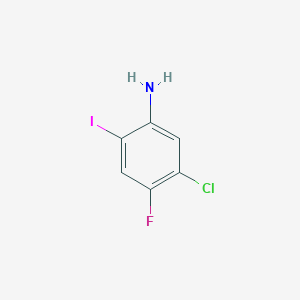

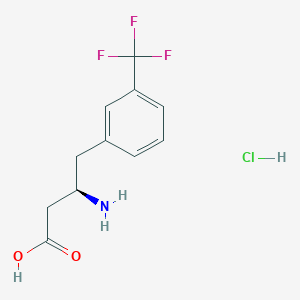

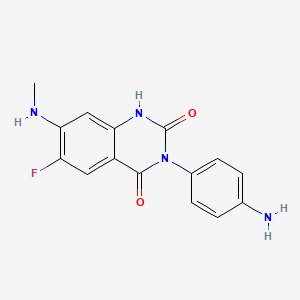

![molecular formula C13H18BrNO B1326345 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine CAS No. 946713-55-9](/img/structure/B1326345.png)

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(4-Bromo-2-methylphenoxy)methyl]piperidine" is a halogenated piperidine derivative that has been studied for its potential as a radiolabeled probe for sigma receptors. Sigma receptors are a class of receptors involved in several physiological processes, and compounds that can bind to these receptors are of interest for diagnostic imaging and therapeutic applications. The compound is structurally related to other halogenated 4-(phenoxymethyl)piperidines, which have been synthesized and evaluated for their affinity and selectivity towards sigma-1 and sigma-2 receptors .

Synthesis Analysis

The synthesis of halogenated 4-(phenoxymethyl)piperidines involves the introduction of various substituents on the piperidine ring and the phenoxy moiety. The abstracts provided do not detail the specific synthesis of "this compound," but they do mention the synthesis of similar compounds with different substituents, such as fluoroalkyl, hydroxyalkyl, iodopropenyl, and benzyl groups with ortho-, meta-, and para-substitutions . These compounds were synthesized with the aim of evaluating their potential as sigma receptor ligands.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of a related compound, 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, was determined, revealing a slightly distorted chair conformation of the piperidin-4-one ring with equatorial orientation of substituents except for an axially located chlorine . While this does not directly describe "this compound," it provides insight into the typical conformational preferences of substituted piperidines.

Chemical Reactions Analysis

The abstracts do not provide specific information on the chemical reactions involving "this compound." However, they do mention the regiospecific addition of substituents to diazoketones and the annelation process leading to piperidine derivatives in the context of related compounds . These reactions are indicative of the methods that might be used to synthesize and modify the structure of piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated 4-(phenoxymethyl)piperidines, such as log P values, were estimated using HPLC analysis. The dissociation constants (Ki) for sigma-1 and sigma-2 receptors were determined for a range of compounds, with values ranging from 0.38-24.3 nM for sigma-1 and 3.9-361 nM for sigma-2 receptors. The ratio of Ki (sigma-2/sigma-1) varied significantly, indicating differences in selectivity among the compounds . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as imaging agents.

Wissenschaftliche Forschungsanwendungen

Captodative Formyl- and Acyl(amino)alkenes

The study by Rulev et al. (2003) explored the reactions involving piperidine, specifically focusing on the formation of captodative formyl(amino)alkenes containing a weakly basic tertiary amino group. This research is significant in the field of organic chemistry, offering insights into the behavior of compounds related to 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine during chemical reactions (Rulev et al., 2003).

Reactions of Bromoethoxypyridines

Plas et al. (2010) investigated the reactions of bromoethoxypyridines with lithium piperidide in piperidine. This study contributes to understanding the chemical behavior and potential applications of piperidine derivatives in various reactions, providing a foundation for future research in this area (Plas et al., 2010).

Synthesis and Molecular Structure

The work by Khan et al. (2013) detailed the synthesis and molecular structure of a compound involving piperidine-1carbonyl, showcasing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecule's structure. This research highlights the structural intricacies and potential applications of piperidine derivatives in molecular design and material science (Khan et al., 2013).

Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones

Yamali et al. (2016) focused on the synthesis of phenolic bis Mannich bases and evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This study contributes to the understanding of the biological activities of piperidine derivatives, potentially paving the way for new drug developments (Yamali et al., 2016).

Ligand Mediated Coordination Chemistry of Copper (II)

Majumder et al. (2016) designed Schiff-base ligands involving piperidine to explore their role in the coordination chemistry of Cu(II) with bromide as a counter anion. The study provides valuable insights into the influence of ligand structure on the magnetic property and nuclearity of Cu(II) complexes (Majumder et al., 2016).

Eigenschaften

IUPAC Name |

3-[(4-bromo-2-methylphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEHVYIJEZGXFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

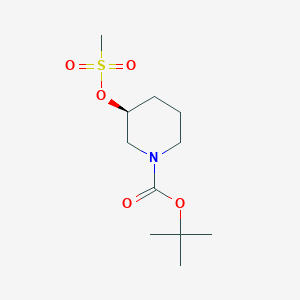

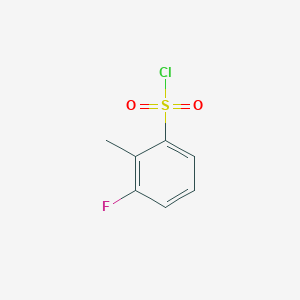

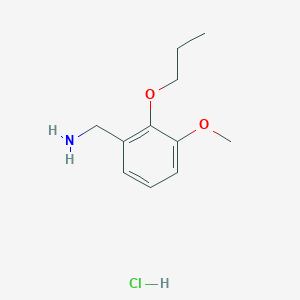

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

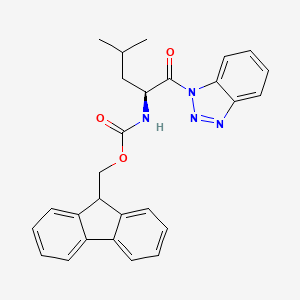

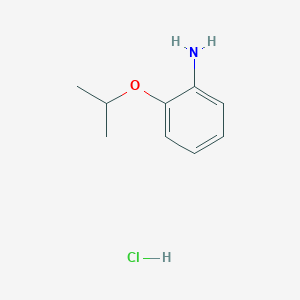

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)